molecular formula C15H14O3 B14581527 1,2,4-Trioxane, 3,6-diphenyl- CAS No. 61040-98-0

1,2,4-Trioxane, 3,6-diphenyl-

Cat. No.: B14581527
CAS No.: 61040-98-0
M. Wt: 242.27 g/mol
InChI Key: GBTMUXIDJBIISN-UHFFFAOYSA-N
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Description

1,2,4-Trioxane, 3,6-diphenyl-: is a chemical compound that belongs to the class of organic peroxides. It features a six-membered ring with three carbon atoms and three oxygen atoms, where the oxygen atoms form a peroxide functional group and an ether functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,4-Trioxane, 3,6-diphenyl- can be synthesized through a multi-step process involving the formation of the trioxane ring and the introduction of phenyl groups. One common method involves the reaction of a suitable precursor with hydrogen peroxide in the presence of an acid catalyst to form the trioxane ring. The phenyl groups can be introduced through Friedel-Crafts alkylation using benzene and a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods: Industrial production of 1,2,4-Trioxane, 3,6-diphenyl- typically involves optimizing the reaction conditions to achieve high yields and purity. This may include controlling the temperature, pressure, and concentration of reactants, as well as using continuous flow reactors to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1,2,4-Trioxane, 3,6-diphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Reactive oxygen species and corresponding oxidized products.

    Reduction: Cleaved trioxane ring and reduced products.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimalarial agent due to its structural similarity to artemisinin.

    Medicine: Explored for its potential in drug delivery systems, particularly for targeting malaria parasites.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1,2,4-Trioxane, 3,6-diphenyl- involves the cleavage of the peroxide bond in the presence of ferrous iron, leading to the formation of reactive oxygen species. These reactive species can damage the molecular targets within the malaria parasite, such as proteins and lipids, ultimately leading to the parasite’s death . The compound’s ability to generate reactive oxygen species makes it a potent antimalarial agent .

Comparison with Similar Compounds

    1,2,4-Trioxane: The parent compound with a similar trioxane ring structure.

    1,2,4-Trioxolane: Another peroxide-containing compound with a similar mechanism of action.

    Artemisinin: A natural antimalarial compound with a similar peroxide functional group.

    Arterolane: A synthetic antimalarial compound with a trioxolane ring

Uniqueness: 1,2,4-Trioxane, 3,6-diphenyl- is unique due to the presence of diphenyl groups, which can enhance its stability and reactivity compared to other trioxane derivatives. This structural modification can also influence its pharmacokinetic properties and efficacy as an antimalarial agent .

Properties

CAS No.

61040-98-0

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

3,6-diphenyl-1,2,4-trioxane

InChI

InChI=1S/C15H14O3/c1-3-7-12(8-4-1)14-11-16-15(18-17-14)13-9-5-2-6-10-13/h1-10,14-15H,11H2

InChI Key

GBTMUXIDJBIISN-UHFFFAOYSA-N

Canonical SMILES

C1C(OOC(O1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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